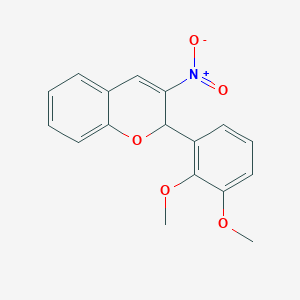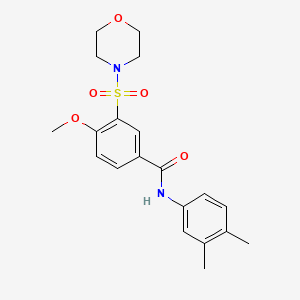
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene, commonly known as DMC, is a chemical compound that belongs to the family of nitrochromenes. DMC has been widely studied for its various pharmacological properties and its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of DMC is not fully understood. However, it is believed that DMC exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer. DMC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
DMC has been shown to possess various biochemical and physiological effects, including the ability to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, DMC has been found to possess neuroprotective properties, which can help protect the brain from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMC in lab experiments is its ability to exert potent pharmacological effects at relatively low concentrations. Additionally, DMC is relatively stable and can be easily synthesized using a variety of methods. However, one of the main limitations of using DMC in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving DMC. One area of research that has received significant attention is the development of novel DMC derivatives with improved pharmacological properties. Additionally, there is growing interest in the potential use of DMC as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, DMC is a chemical compound that has been extensively studied for its various pharmacological properties and its potential applications in scientific research. While there are still many unanswered questions regarding the mechanism of action of DMC, its potent anti-inflammatory, antioxidant, and anticancer activities make it a promising candidate for further research and development.
Métodos De Síntesis
DMC can be synthesized through a variety of methods, including the use of nitroalkenes and phenols under acidic or basic conditions. One of the most commonly used methods for synthesizing DMC involves the reaction of 2,3-dimethoxybenzaldehyde with nitromethane in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
DMC has been extensively studied for its various pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. DMC has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, DMC has been found to possess antioxidant properties, which can help protect cells from oxidative damage.
Propiedades
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-15-9-5-7-12(17(15)22-2)16-13(18(19)20)10-11-6-3-4-8-14(11)23-16/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLXHAIVUGPIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethoxyphenyl)-3-nitro-2H-chromene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B5121684.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-methylethanediamide](/img/structure/B5121696.png)
![N-{4-[(dicyclopentylamino)sulfonyl]phenyl}acetamide](/img/structure/B5121704.png)
![N~2~-(4-fluorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5121711.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5121715.png)

amino]butanoate](/img/structure/B5121727.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)